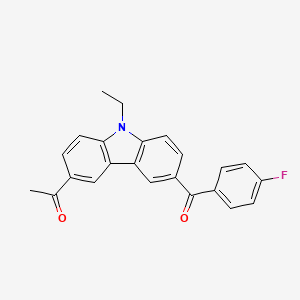
1-(9-Ethyl-6-(4-fluorobenzoyl)-9H-carbazol-3-yl)ethanone
Cat. No. B8797443
M. Wt: 359.4 g/mol
InChI Key: PIIZBUAGGCPPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07759043B2
Procedure details


To N-ethylcarbazole (5.00 g; 25.60 mmol) in CH2Cl2 (40 ml) is added 4-fluorobenzoyl chloride (4.06 g; 25.60 mmol) and AlCl3 (3.41 g; 25.6 mmol) at 0° C. After stirring for 4 h at room temperature, acetyl chloride (2.01 g; 25.60 mmol) and AlCl3 (3.41 g; 25.6 mmol) are added at 0° C. This reaction mixture is stirred at room temperature for overnight. After the reaction is completed, the reaction mixture is poured into ice-water. Then, the product is extracted with CH2Cl2. The organic layer is washed with H2O, saturated NaHCO3 aq. solution and brine, followed by drying over anhydrous MgSO4. Condensation under reduced pressure and washing with tert-Butyl methyl ether (TBME) affords a gray solid as crude product (7.20 g). The compound is used for the next reaction without further purification. The structure is confirmed by the 1H-NMR spectrum (CDCl3). δ [ppm]: 1.50 (t, 3H), 2.73 (s, 3H), 4.45 (q, 2H), 7.21 (d, 2H), 7.49 (dd, 2H), 7.89 (dd, 2H), 8.05 (dd, 1H), 8.19 (dd, 1H), 8.59 (d, 1H), 8.78 (d, 1H).






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[F:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:30](Cl)(=[O:32])[CH3:31]>C(Cl)Cl>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([C:30](=[O:32])[CH3:31])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[C:7]([C:21](=[O:22])[C:20]1[CH:24]=[CH:25][C:17]([F:16])=[CH:18][CH:19]=1)[CH:8]=2)[CH3:2] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
4.06 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
3.41 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
3.41 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 4 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
This reaction mixture is stirred at room temperature for overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the product is extracted with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with H2O, saturated NaHCO3 aq. solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Condensation under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with tert-Butyl methyl ether (TBME)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C(C)=O)C(C1=CC=C(C=C1)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

